Product packaging for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate(Cat. No.:CAS No. 54177-02-5)

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B152778
CAS No.: 54177-02-5
M. Wt: 208.21 g/mol
InChI Key: OEIWRCBBMGTEMA-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B152778 Methyl 3-(2-methoxyphenyl)-3-oxopropanoate CAS No. 54177-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIWRCBBMGTEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374884
Record name Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54177-02-5
Record name Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of Methyl 3 2 Methoxyphenyl 3 Oxopropanoate and Its Analogs

Reactions Involving the β-Keto Ester Moiety

The β-keto ester functional group is characterized by a ketone and an ester group separated by a methylene (B1212753) unit. The acidic nature of the α-protons and the presence of two electrophilic carbonyl carbons make this moiety a hub for various chemical reactions, including decarboxylations, α-functionalizations, and cyclization reactions.

Decarboxylative Transformations of β-Keto Acids

β-keto esters, such as methyl 3-(2-methoxyphenyl)-3-oxopropanoate, can be hydrolyzed to their corresponding β-keto acids. These acids are prone to decarboxylation, a reaction that involves the loss of carbon dioxide to yield a ketone. This transformation is a key step in various synthetic pathways.

A widely used method for the decarboxylation of β-keto esters is the Krapcho decarboxylation. This reaction is particularly effective for esters with an electron-withdrawing group at the β-position and is typically carried out by heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a salt like lithium chloride. The reaction proceeds through a nucleophilic attack of the halide ion on the methyl group of the ester, followed by the elimination of carbon dioxide from the resulting carboxylate intermediate.

For this compound, the Krapcho decarboxylation would yield 2'-methoxyacetophenone. This transformation provides a straightforward method for the synthesis of ortho-substituted acetophenones, which are valuable precursors in organic synthesis.

Table 1: Krapcho Decarboxylation of this compound

Starting MaterialReagents and ConditionsProduct
This compoundLiCl, DMSO, heat2'-Methoxyacetophenone

α-Functionalization and Enolate Chemistry of β-Ketoesters

The methylene protons situated between the two carbonyl groups of a β-keto ester are significantly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles at the α-carbon, leading to a wide range of functionalized products.

Common α-functionalization reactions of β-keto esters include:

Alkylation: The enolate can be alkylated using alkyl halides. This reaction is a powerful tool for forming new carbon-carbon bonds. For instance, the enolate of this compound can be treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to introduce an alkyl or benzyl group at the α-position.

Halogenation: The α-position can be halogenated using electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting α-halo-β-keto esters are versatile intermediates for further transformations.

Michael Addition: As a soft nucleophile, the enolate of a β-keto ester can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds. Research has shown that chelated zinc enolates of N-protected amino acid esters bearing a 2-methoxyphenyl group can undergo diastereoselective Michael additions to nitroalkenes. This suggests that the enolate derived from this compound could similarly be employed in Michael additions to various acceptors.

Table 2: Examples of α-Functionalization Reactions

Reaction TypeElectrophileGeneral Product Structure
AlkylationAlkyl Halide (R-X)Methyl 2-alkyl-3-(2-methoxyphenyl)-3-oxopropanoate
HalogenationN-halosuccinimideMethyl 2-halo-3-(2-methoxyphenyl)-3-oxopropanoate
Michael Additionα,β-Unsaturated KetoneAdduct with a new C-C bond at the β-position of the acceptor

Cyclization Reactions and Heterocycle Synthesis Mediated by β-Ketoesters

The polyfunctional nature of β-keto esters makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers within the same molecule allows for various cyclocondensation reactions.

The Feist-Benary furan (B31954) synthesis is a classic method for preparing furans, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. In a potential application, the enolate of this compound could react with an α-halo ketone, such as chloroacetone. This reaction would proceed via an initial alkylation of the enolate, followed by an intramolecular cyclization and dehydration to yield a substituted furan.

Similarly, β-keto esters are precursors to 1,4-dicarbonyl compounds, which can be used in the Paal-Knorr pyrrole (B145914) synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. By first alkylating the enolate of this compound with an α-halo ketone and then performing a decarboxylation, a 1,4-dicarbonyl intermediate can be generated, which can then be cyclized to a polysubstituted pyrrole.

The 1,3-dicarbonyl unit of β-keto esters is a key structural motif for the synthesis of several nitrogen-containing heterocycles.

Pyrazoles: The reaction of β-keto esters with hydrazine (B178648) or its derivatives is a fundamental and widely used method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. This compound can react with hydrazine, where one nitrogen atom attacks the ketonic carbonyl and the other attacks the ester carbonyl, leading to the formation of a 5-hydroxy-3-(2-methoxyphenyl)-1H-pyrazole derivative after cyclization and dehydration.

Quinolones: The Conrad-Limpach-Knorr synthesis of quinolones involves the reaction of an aniline (B41778) with a β-keto ester. In the case of this compound, reaction with an aniline would first form a β-enamino ester, which can then undergo thermal cyclization to produce a 4-hydroxy-2-quinolone derivative.

Triazolopyrimidines: A study on the synthesis of anti-tubercular agents has utilized ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a close analog of the methyl ester, as a starting material for the synthesis of triazolopyrimidine derivatives. semanticscholar.org The synthesis involved the reaction of the β-keto ester with a substituted aminotriazole, demonstrating the utility of this class of compounds in the construction of complex heterocyclic scaffolds. semanticscholar.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. While not a direct reaction of the β-keto ester itself, the α-halogenated derivative of this compound can serve as the α-haloketone component in this synthesis. Reaction with a thioamide, such as thiourea, would lead to the formation of a 2-amino-4-thiazole derivative.

Table 3: Synthesis of Nitrogen-Containing Heterocycles

HeterocycleReagent(s)Key Reaction Type
PyrazoleHydrazineKnorr Pyrazole Synthesis
QuinoloneAnilineConrad-Limpach-Knorr Synthesis
TriazolopyrimidineAminotriazoleCyclocondensation
ThiazoleThioamide (from α-halo derivative)Hantzsch Thiazole Synthesis

The reactivity of this compound and its analogs can also be harnessed for the synthesis of oxygen-containing heterocycles.

Benzofurans: While not a direct cyclization, the 2-methoxyphenyl group can be converted to a 2-hydroxyphenyl group via demethylation. The resulting methyl 3-(2-hydroxyphenyl)-3-oxopropanoate is a key precursor for the synthesis of benzofurans. Intramolecular cyclization, typically under acidic or basic conditions, would involve the attack of the phenolic hydroxyl group onto one of the carbonyls, followed by dehydration, to form a benzofuran (B130515) ring.

Coumarins: The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.comarkat-usa.orgchemmethod.com this compound can react with an activated phenol, such as resorcinol, in the presence of an acid catalyst (e.g., sulfuric acid) to produce a substituted coumarin (B35378). The reaction proceeds through a transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring. A related study describes the synthesis of coumestans, a class of coumarin derivatives, from a 2,3-bis(2-methoxyphenyl)-3-oxopropanal precursor, highlighting the utility of the 2-methoxyphenyl moiety in the synthesis of complex oxygen heterocycles. researchgate.net

Table 4: Synthesis of Oxygen-Containing Heterocycles

HeterocycleReagent(s)/Precursor ModificationKey Reaction Type
BenzofuranDemethylation to 2-hydroxyphenyl analogIntramolecular Cyclization
CoumarinPhenol, Acid CatalystPechmann Condensation
Isoxazolidine (B1194047) Formation via Cycloaddition Reactions

The formation of isoxazolidine rings can be achieved through 1,3-dipolar cycloaddition reactions. rsc.org In this type of reaction, a 1,3-dipole, such as a nitrone, reacts with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring. mdpi.com The enol or enolate form of β-ketoesters like this compound can serve as a carbon-carbon double bond equivalent, making it a potential dipolarophile in such reactions.

The reaction between a nitrone and the enol form of this compound would proceed via a concerted [3+2] cycloaddition mechanism. chesci.com This reaction is a powerful tool in organic synthesis as it can generate up to three new contiguous stereocenters in a single step. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are influenced by both steric and electronic factors of the substituents on the nitrone and the β-ketoester. nih.gov Lewis acid catalysis can be employed to enhance the reaction rate and control the stereochemical outcome. nsf.gov The resulting isoxazolidine products are valuable intermediates for the synthesis of various natural products and biologically active molecules, including amino alcohols and β-lactams. researchgate.net

Table 1: Key Aspects of Isoxazolidine Formation via Nitrone Cycloaddition

FeatureDescription
Reaction Type 1,3-Dipolar Cycloaddition
Reactants Nitrone (1,3-dipole) and β-Ketoester (dipolarophile)
Product Substituted Isoxazolidine
Mechanism Concerted [3+2] Cycloaddition
Stereochemistry Can generate up to three new stereocenters
Catalysis Can be thermally induced or catalyzed by Lewis acids

Transformations Involving the Aromatic Moiety of this compound

The 2-methoxyphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents on the aromatic ring govern the position of substitution. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group due to its electron-donating resonance effect. youtube.com Conversely, the 3-oxo-3-methoxy-1-propen-1-yl substituent (the β-ketoester side chain) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In the case of this compound, the powerful activating and directing effect of the methoxy group dominates. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (position 5 of the phenyl ring) is sterically more accessible than the ortho position (position 3). Position 6 is also an ortho position, but substitution here is less likely due to steric hindrance from the adjacent β-ketoester side chain.

An example of a similar directing effect is seen in the nitration of 2-methoxy-m-tolualdehyde, where the nitro group is introduced at the position para to the methoxy group. scispace.com Thus, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂ in acetic acid) of this compound would be predicted to yield predominantly the 5-substituted product. masterorganicchemistry.comlibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product
HNO₃/H₂SO₄Methyl 3-(5-nitro-2-methoxyphenyl)-3-oxopropanoate
Br₂/FeBr₃Methyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate
SO₃/H₂SO₄Methyl 3-(5-sulfo-2-methoxyphenyl)-3-oxopropanoate

The ketone functionality of aryl-substituted β-ketoesters, including this compound, can be stereoselectively reduced to produce chiral β-hydroxy esters. These chiral alcohols are valuable building blocks in asymmetric synthesis. nih.gov The asymmetric reduction can be achieved using various methods, including enzymatic and catalytic approaches.

Biocatalytic reductions using alcohol dehydrogenases (ADHs) have been shown to be highly effective for the asymmetric reduction of β-ketoesters, yielding products with high enantiomeric excess. nih.gov For instance, (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum has been used for the asymmetric reduction of a range of aromatic ketones and β-ketoesters. nih.gov

Catalytic asymmetric hydrogenation and transfer hydrogenation are also powerful methods for the enantioselective reduction of β-ketoesters. wikipedia.org These reactions typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, coordinated to chiral ligands. wikipedia.orgresearchgate.net For example, ruthenium catalysts with chiral diamine ligands are effective for the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org The choice of catalyst and ligand is crucial for achieving high enantioselectivity. nih.gov The dynamic kinetic resolution of β-aryl α-keto esters has also been accomplished using transfer hydrogenation catalysts, leading to the formation of three contiguous stereocenters with high diastereoselectivity. nih.gov

Table 3: Methods for Stereoselective Reduction of Aryl-Substituted β-Ketoesters

MethodCatalyst/EnzymeProductKey Features
Biocatalytic ReductionAlcohol Dehydrogenases (ADHs)Chiral β-hydroxy esterHigh enantioselectivity, mild reaction conditions. nih.gov
Asymmetric HydrogenationChiral Ru, Rh, or Ir complexesChiral β-hydroxy esterHigh turnover numbers, excellent enantioselectivity. researchgate.net
Asymmetric Transfer HydrogenationChiral Ru-diamine complexesChiral β-hydroxy esterUses isopropanol (B130326) or formic acid as a hydrogen source. wikipedia.orgnih.gov

Specific Reaction Profiles of Methyl 3-(2-methoxyphenyl)-3-oxopropanoates

β-Ketoesters are excellent precursors for the synthesis of α-diazo-β-ketoesters through a process known as the diazo transfer reaction. rsc.org This reaction involves the transfer of a diazo group from a diazo donor, commonly a sulfonyl azide (B81097) such as tosyl azide or mesyl azide, to the active methylene group of the β-ketoester. rsc.orgnih.gov The reaction is typically carried out in the presence of a base, like triethylamine, which facilitates the deprotonation of the α-carbon. rsc.org

This compound readily undergoes this transformation. For example, its reaction with 3-(azidosulfonyl)benzoic acid potassium salt in the presence of a base leads to the formation of Methyl 2-diazo-3-(2-methoxyphenyl)-3-oxopropanoate in high yield. rsc.org A "Sulfonyl-Azide-Free" (SAFE) aqueous-phase diazo transfer reaction has also been developed, offering a safer alternative to traditional methods. rsc.org The resulting α-diazo-β-ketoesters are highly versatile intermediates in organic synthesis, participating in a wide range of reactions, including cyclopropanations, C-H insertions, and Wolff rearrangements. organic-chemistry.org

Table 4: Synthesis of Methyl 2-diazo-3-(2-methoxyphenyl)-3-oxopropanoate

ReactantsReagentsProductYield
This compoundSodium azide, 3-(chlorosulfonyl)benzoic acid, K₂CO₃, H₂O, MeCNMethyl 2-diazo-3-(2-methoxyphenyl)-3-oxopropanoate97% rsc.org

The β-ketoester moiety of this compound can be derivatized to form imines, which can then undergo further oxidative transformations. The reaction of the β-ketoester with a primary amine will yield a β-enaminone, which exists in equilibrium with its β-imino ester tautomer. The C(sp³)–H bond alpha to the imino nitrogen is susceptible to oxidation.

Copper-catalyzed aerobic oxidation provides an efficient and environmentally friendly method for the oxidation of amines and their derivatives. researchgate.netresearchgate.net For instance, copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst systems are effective for the aerobic oxidation of alcohols and can be adapted for the oxidation of other functional groups. nih.gov The mechanism of these oxidations often involves the formation of a copper(II) species and the participation of the nitroxyl (B88944) radical. nih.gov

Imines derived from β-dicarbonyl compounds can undergo aerobic C(sp³)–H oxidation in the presence of a copper catalyst. This reaction leads to the formation of α,β-diimino esters or related oxidized products. Such transformations are valuable for the synthesis of complex nitrogen-containing molecules. Oxidative cyclization of appropriately substituted imine derivatives can also be envisioned, providing access to various heterocyclic scaffolds. nsf.govmdpi.com

Table 5: Potential Oxidative Transformations of Imines Derived from this compound

SubstrateReaction TypePotential CatalystPotential Product
Imine derivativeAerobic C(sp³)–H OxidationCopper(I)/TEMPOα,β-Diimino ester derivative
Imine derivative with a nucleophilic ortho-substituentOxidative CyclizationHypervalent iodine reagentHeterocyclic compound

Elimination Reactions to Form Alkynes

β-Keto esters, such as this compound, can be converted into alkynyl esters through a sequence of reactions involving the formation of an enol intermediate which is then transformed into a vinyl triflate. Subsequent elimination of the triflate group yields the alkyne. This transformation provides a valuable method for the synthesis of highly unsaturated carbonyl compounds.

A common one-pot method for achieving this transformation involves the treatment of a β-keto ester with a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), to form a dienolate. This intermediate is then trapped with triflic anhydride (B1165640) (Tf₂O) to generate a vinyl triflate. Upon warming, the vinyl triflate undergoes elimination to furnish the corresponding conjugated alkynyl ester. The choice of a hindered strong base like LiHMDS is often critical for the success of this reaction, as less hindered bases like Lithium Diisopropylamide (LDA) have been reported to be ineffective in promoting the formation of alkyne products.

The general scheme for this transformation is depicted below:

Scheme 1: General Synthesis of Alkynyl Esters from β-Keto Esters Reaction scheme showing the conversion of a beta-keto ester to an alkynyl ester via a vinyl triflate intermediate.

A representative scheme illustrating the conversion of a β-keto ester to a conjugated alkynyl ester. The process involves deprotonation with a strong base, reaction with triflic anhydride to form a vinyl triflate, followed by elimination.

This methodology has been successfully applied to a variety of β-keto ester substrates, yielding good yields of the desired alkynyl esters. The reaction proceeds through a monoanion intermediate of the vinyl triflate, and the conditions can be modified to selectively produce either alkynes or allenes.

For instance, the dianion of ethyl acetoacetate (B1235776) can be first alkylated with an electrophile like benzyl bromide and then subjected to the triflic anhydride conditions to yield the corresponding γ-substituted alkynoate. This highlights the versatility of the method for creating more complex alkyne structures.

Table 1: Examples of Alkynyl Ester Synthesis from β-Keto Esters

Starting β-Keto Ester Product Yield (%)
Ethyl benzoylacetate Ethyl 3-phenylpropiolate 75
Ethyl 3-oxo-3-phenylpropanoate Ethyl 3-phenylpropiolate 80
Ethyl 3-oxo-4-phenylbutanoate Ethyl 4-phenylbut-2-ynoate 72

This table presents representative yields for the conversion of various β-keto esters to their corresponding alkynyl esters, demonstrating the general applicability of the method.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Alkylation, Dialkylation)

The acidic α-protons of β-keto esters like this compound make them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building complex molecular skeletons.

Alkylation and Dialkylation

The α-carbon of a β-keto ester can be readily deprotonated by a suitable base to form a stable enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide to form a monoalkylated β-keto ester. aklectures.com The choice of base is important; for complete deprotonation, a base whose conjugate acid has a higher pKa than the β-keto ester is typically used, such as sodium ethoxide in ethanol.

The process can be repeated by treating the monoalkylated product with another equivalent of base and a second alkyl halide (which can be the same or different from the first) to yield a dialkylated β-keto ester. aklectures.com This sequential alkylation allows for the introduction of two different alkyl groups at the α-position.

The general procedure for alkylation is as follows:

Enolate Formation: The β-keto ester is treated with a base (e.g., sodium ethoxide) to generate the enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide in an SN2 fashion.

Product Formation: The α-alkylated β-keto ester is formed.

For dialkylation, these steps are simply repeated with the monoalkylated product.

Table 2: General Alkylation and Dialkylation of β-Keto Esters

Reactant Reagents Product
β-Keto Ester 1. NaOR2. R'-X α-Monoalkylated β-Keto Ester
α-Monoalkylated β-Keto Ester 1. NaOR2. R''-X α,α-Dialkylated β-Keto Ester

This table outlines the general transformation for the mono- and dialkylation of β-keto esters.

Aldol Reaction

The enolate of a β-keto ester can also participate in Aldol-type reactions, attacking a carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy keto ester. This reaction is a powerful tool for forming new carbon-carbon bonds and creating more complex functionalized molecules.

While specific examples for this compound are not detailed in the provided context, the general reactivity is well-established. For instance, the enolate of a β-keto ester can react with an aromatic aldehyde, such as 4-methoxybenzaldehyde, in a base-catalyzed Aldol condensation. The resulting β-hydroxy adduct can sometimes undergo subsequent dehydration to yield an α,β-unsaturated product, particularly if the reaction is heated.

The general mechanism involves:

Enolate Formation: A base abstracts an α-proton from the β-keto ester.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy keto ester.

The stereochemical outcome of these reactions can be a significant challenge, as the product can easily racemize under acidic or basic conditions. Recent research has focused on developing stereoselective methods, for example, using hybrid catalytic systems to achieve high enantioselectivity under nearly neutral conditions. nih.gov

Mechanistic Organic Chemistry and Computational Investigations

Elucidation of Reaction Mechanisms

Understanding the pathways through which β-ketoesters react is fundamental to controlling the synthesis of desired products. This involves identifying transient species and understanding the flow of electrons throughout the reaction.

The reactions of β-ketoesters are often catalyzed, proceeding through various reactive intermediates. In organocatalysis, for instance, primary or secondary amines are frequently used to activate the carbonyl group. researchgate.net This activation typically involves the formation of enamine or iminium ion intermediates, which are key to many transformations of carbonyl compounds. researchgate.net

In palladium-catalyzed reactions for the synthesis of related β-aryl ketones, mechanistic studies have identified the involvement of heterobimetallic species (e.g., Pd-Ag) that play a role in the product release phase of the catalytic cycle. chemrxiv.org The cycle for such reactions often involves a rate-determining C-H activation step, followed by migratory insertion and product release. chemrxiv.org

Table 1: Common Reactive Intermediates in β-Ketoester Reactions

Intermediate Type Formation Context Role in Reaction
Enamine/Iminium Ion Organocatalysis with amines researchgate.net Increases nucleophilicity of the α-carbon or electrophilicity of the β-carbon.
Zwitterionic Adduct Addition to electrophilic alkenes mdpi.com Acts as a precursor that rearranges to the final product.
Enolate Base-mediated reactions A key nucleophile in alkylation and condensation reactions.

| Palladacycle | Palladium-catalyzed C-H activation chemrxiv.org | Intermediate in cross-coupling reactions to form C-C bonds. |

β-Ketoesters like Methyl 3-(2-methoxyphenyl)-3-oxopropanoate exist in equilibrium with their enol tautomers. This keto-enol tautomerization is a fundamental isomerization pathway that dictates the compound's reactivity, as the enol or enolate form is the active nucleophile in many reactions. masterorganicchemistry.comyoutube.com

Achieving stereocontrol in reactions involving β-ketoesters is a significant area of research, particularly in the synthesis of chiral molecules for natural product and medicinal chemistry. researchgate.net Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of molecules containing the β-ketoester motif. researchgate.net Chiral catalysts, such as quinine-based organocatalysts, can mediate the addition of nucleophiles to α,β-unsaturated β-ketoesters, controlling the formation of specific stereoisomers. researchgate.net The mechanism of stereocontrol often relies on the formation of a well-organized transition state involving the substrate, the catalyst, and the reagent, where non-covalent interactions direct the approach of the reactants from a specific face, leading to an enantiomerically enriched product.

While β-ketoesters themselves are stable, they can undergo decarboxylation upon hydrolysis to the corresponding β-keto acid. The decarboxylation of β-keto acids is a classic organic reaction that proceeds readily upon heating. youtube.comwikipedia.org The mechanism does not involve a simple leaving group departure of CO2. Instead, it is a concerted, cyclic process. masterorganicchemistry.com

The reaction proceeds through a 6-membered cyclic transition state where the carbonyl oxygen of the ketone abstracts the acidic proton from the carboxylic acid. masterorganicchemistry.comyoutube.com This is accompanied by a simultaneous rearrangement of electrons: the O-H bond breaks, a new O-H bond forms, the C-C bond between the α-carbon and the carboxyl group cleaves, and a C=C double bond forms. masterorganicchemistry.com This concerted mechanism results in the formation of an enol intermediate and the release of a molecule of carbon dioxide. masterorganicchemistry.comyoutube.com The enol intermediate then quickly tautomerizes to the more stable ketone product. youtube.com This process is a key step in synthetic sequences like the acetoacetic ester synthesis. wikipedia.org

Studies on analogous compounds like benzoylformate have shown that electron-donating substituents on the aromatic ring can increase the rate dependence on the decarboxylation step by stabilizing the carbanionic character that develops in the transition state. nih.gov

Application of Computational Chemistry to β-Ketoester Systems

Computational chemistry provides powerful tools for investigating the intricacies of reaction mechanisms, predicting outcomes, and optimizing reaction conditions for systems involving β-ketoesters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, intermediates, and transition states. iu.eduresearchgate.net For β-ketoester systems, DFT calculations can elucidate the influence of substituents, such as the 2-methoxy group in this compound, on the molecule's reactivity. researchgate.net

DFT studies are instrumental in:

Mapping Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction pathway. This helps in identifying the rate-determining step and understanding the feasibility of different mechanistic pathways. iu.edu

Analyzing Substituent Effects: DFT can quantify how electron-donating or electron-withdrawing groups on the phenyl ring affect the stability of intermediates and the energy barriers of transition states, thereby influencing both reaction rate and selectivity. nih.govresearchgate.net

Elucidating Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model the interactions between the β-ketoester and the catalyst, providing insights into how the catalyst lowers the activation energy and controls stereoselectivity. chemrxiv.org For example, DFT calculations have been used to demonstrate the role of specific ligands in facilitating the regio- and rate-determining C-H activation step in palladium-catalyzed reactions. chemrxiv.org

Beyond mechanistic elucidation, computational methods, particularly those incorporating machine learning (ML), are increasingly used to predict the outcomes of unknown reactions. nih.govrjptonline.org By training algorithms on large datasets of experimental reaction outcomes, these models can accurately predict whether a given set of reactants, including a β-ketoester, will yield a specific product under certain conditions. chemrxiv.org

These predictive models offer significant advantages:

High-Throughput Screening: They enable the virtual screening of vast numbers of reactant combinations, saving time and resources compared to empirical lab work. rjptonline.org

Optimization of Conditions: By predicting how changes in reactants, catalysts, or solvents will affect the reaction outcome, these models can guide the optimization of reaction conditions to maximize the yield of the desired product. rjptonline.org

Assessing Feasibility: Before attempting a complex synthesis in the lab, chemists can use these computational tools to assess the likelihood of success for each step. nih.gov

Recent studies have demonstrated the power of this approach by executing tens of thousands of miniaturized reactions to generate a large dataset, which was then used to train an ML model. nih.gov This model could then predict the outcome of new, unseen reactions with high accuracy. nih.govchemrxiv.org

Table 2: Accuracy of Machine Learning Models in Predicting Reaction Outcomes

Model Type/Split Prediction Accuracy Precision Score Reference
0D Model (Reactants Seen) 93% ± 0.2% - nih.govchemrxiv.org
1D Model (One Reactant Unseen) 86% ± 1.6% 98.9% (Prospective) nih.govchemrxiv.org
2D Model (Two Reactants Unseen) 81% ± 4.4% - nih.gov

| 3D Model (All Reactants Unseen) | 78% ± 3.3% | - | nih.gov |

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Protocols for β-Ketoesters

The synthesis of β-ketoesters, including aryl variants like Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, is traditionally achieved through methods such as the Claisen condensation. wikipedia.org However, the future of organic synthesis lies in the development of more sustainable and environmentally benign protocols.

Green Chemistry Approaches: Future research will likely focus on synthetic routes that minimize waste, reduce energy consumption, and utilize renewable starting materials. This includes the exploration of:

Biocatalysis: The use of enzymes, such as lipases, for the transesterification of readily available β-ketoesters or the direct synthesis from precursors offers a mild and highly selective alternative to traditional chemical methods. google.comgeorgiasouthern.edugeorgiasouthern.edu Lipase-catalyzed reactions can often be performed under solvent-free conditions, further enhancing their green credentials. google.com

Flow Chemistry: Continuous flow systems provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.orgthieme-connect.comresearchgate.net The synthesis of β-ketoesters in flow reactors, potentially using immobilized catalysts, represents a significant step towards more sustainable production. acs.orgthieme-connect.com

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key area of research. nih.gov

A comparative look at traditional versus emerging sustainable methods for β-ketoester synthesis is presented below:

Synthesis MethodDescriptionAdvantagesDisadvantages
Claisen Condensation Base-catalyzed condensation of two ester molecules.Well-established and versatile.Often requires strong bases and stoichiometric amounts of reagents, leading to significant waste.
Biocatalytic Synthesis Use of enzymes (e.g., lipases) to catalyze the formation of β-ketoesters.High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and cost can be a limitation.
Flow Chemistry Continuous synthesis in a microreactor system.Improved safety, scalability, and process control.Initial setup costs can be high.

Innovative Catalytic Systems for this compound Transformations

The reactivity of this compound can be harnessed through various catalytic systems to generate a diverse range of valuable molecules.

Advances in Catalysis:

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the asymmetric peroxidation and α-hydroxylation of β-ketoesters. nih.govscispace.com This opens up avenues for the enantioselective functionalization of this compound. Organocatalysis offers a metal-free approach, which is highly desirable in the synthesis of pharmaceutical intermediates. acs.orgresearchgate.net

Transition Metal Catalysis: Palladium-catalyzed reactions have been instrumental in the arylation and allylation of β-ketoesters. nih.govnih.govorganic-chemistry.org The development of novel ligands and catalyst systems will continue to expand the scope of these transformations, allowing for the introduction of a wide range of substituents onto the β-ketoester scaffold.

Dual Catalysis: The combination of photoredox and nickel catalysis has enabled novel cycloaddition reactions of β-ketoesters, showcasing the potential of synergistic catalytic systems to unlock new reactivity patterns. acs.org

Exploration of Novel Reactivity Patterns and Synthetic Utilities

The unique structural features of this compound, namely the presence of a ketone, an ester, and an activated methylene (B1212753) group, make it a versatile building block in organic synthesis. researchgate.net

Emerging Synthetic Applications:

Cycloaddition Reactions: β-Ketoesters can participate in various cycloaddition reactions to construct complex cyclic and heterocyclic frameworks. acs.orgmdpi.com The development of new photo- and metal-catalyzed cycloadditions will further enhance the synthetic utility of compounds like this compound.

Domino Reactions: The design of domino or cascade reactions starting from β-ketoesters allows for the rapid assembly of complex molecular architectures in a single synthetic operation, improving efficiency and reducing waste.

Synthesis of Heterocycles: β-Ketoesters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as furans, pyrroles, and pyrimidines. thieme-connect.comuwindsor.ca Future research will likely focus on the development of novel and more efficient methods for the construction of medicinally relevant heterocyclic systems. chim.it

Advanced Applications in Medicinal Chemistry and Drug Discovery

The β-ketoester moiety is a common feature in many biologically active molecules and serves as a valuable synthon in drug discovery. acs.orgresearchgate.net

Potential Pharmacological Relevance:

Scaffold for Bioactive Molecules: Aryl β-ketoesters can be elaborated into a wide range of compounds with potential therapeutic applications. For instance, they are key intermediates in the synthesis of anticonvulsants and alkaloids. nih.govnih.gov

Enzyme Inhibition: The structural features of this compound may allow it to interact with the active sites of various enzymes, making it a potential starting point for the design of enzyme inhibitors.

Antibacterial Agents: Research has shown that certain β-ketoester derivatives exhibit antibacterial activity, suggesting a potential avenue for the development of new antimicrobial agents.

A summary of representative biologically active compounds synthesized from β-ketoester precursors is provided below:

Compound ClassBiological ActivityReference
Piperidines Alkaloids with diverse pharmacological activities nih.gov
β-Hydroxyketo esters Intermediates for anticonvulsants nih.gov
Chiral Alcohols Building blocks for pharmaceuticals and agrochemicals nih.gov

Potential in Materials Science and Functional Molecule Design

The application of β-ketoesters is not limited to medicinal chemistry; they also hold promise in the field of materials science.

Future Materials Applications:

Polymer Synthesis: β-Ketoesters can be used as monomers in the synthesis of functional polymers. For example, poly(β-ketoesters) have been prepared and studied for their unique properties. researchgate.net

Functional Dyes and Pigments: The reactive nature of the β-ketoester moiety allows for its incorporation into larger conjugated systems, potentially leading to the development of novel dyes and pigments with interesting photophysical properties.

Coordination Chemistry: The ability of the β-ketoester functionality to act as a bidentate ligand for metal ions opens up possibilities in the design of novel coordination complexes and metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage.

Q & A

Q. How can the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate be optimized for higher yields?

Methodological Answer: Two primary routes are documented:

  • Route A : Condensation of methyl 3-methoxyacrylate with 2-methoxybromobenzene (analogous to methods for tert-butyl derivatives, yielding ~62% under nucleophilic acyl substitution conditions) .
  • Route B : Use of dimethyl carbonate as a coupling agent, achieving ~86% yield for structurally similar esters .

Q. Key Optimization Factors :

  • Catalyst Selection : Lewis acids (e.g., FeCl₃) improve electrophilic aromatic substitution efficiency .
  • Temperature Control : Maintaining 60–80°C prevents side reactions like ester hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted starting materials.

Q. Table 1: Yield Comparison of Synthesis Routes

RouteReagentsYieldReference
AMethyl 3-methoxyacrylate + Ar-X62%
BDimethyl carbonate + acid catalyst86%

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • A singlet at δ 3.8–3.9 ppm (methoxy group, -OCH₃).
    • A triplet at δ 3.6–3.7 ppm (ester methyl group, -COOCH₃).
    • Aromatic protons (δ 6.8–7.5 ppm) consistent with 2-methoxyphenyl substitution .
  • IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and 1665–1670 cm⁻¹ (ketone C=O) .
  • HRMS : Molecular ion peak at m/z 222.2372 (C₁₂H₁₄O₄) .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • Electron-Donating Groups (e.g., -OCH₃) : Activate the carbonyl group for nucleophilic attack (e.g., Grignard reagents) by resonance stabilization.
  • Steric Effects : 2-Methoxy substitution may hinder nucleophile access to the β-keto ester, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Case Study : Analogous compounds with 4-nitro substituents show reduced reactivity due to electron-withdrawing effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?

Methodological Answer: Discrepancies in yields (e.g., 62% vs. 86% for similar routes ) arise from:

  • Mass Transfer Limitations : Poor mixing in large batches reduces reagent interaction efficiency.
  • Thermal Gradients : Exothermic reactions (e.g., acylations) may form byproducts like sulfoxides if not controlled .
  • Mitigation Strategies :
    • Use flow chemistry for consistent temperature and mixing.
    • Monitor intermediates via in-situ FTIR or HPLC .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) by modeling the β-keto ester moiety as a hydrogen-bond acceptor .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to prioritize derivatives with optimal electrophilicity for covalent inhibition .
  • Case Study : Methyl 3-(3-methylindol-1-yl)-3-oxopropanoate showed enhanced binding to cytochrome P450 in silico .

Q. What noncanonical reaction pathways enable spiro-fused or bridged structure synthesis?

Methodological Answer:

  • Cation-π Cyclizations : FeCl₃-catalyzed intramolecular cyclization of alkylidene β-keto esters yields spiro-fused products (e.g., 67% yield for benzo[d][1,3]dioxol-5-yl derivatives) .
  • Key Steps :
    • Generate carbocation intermediates via Lewis acid activation.
    • Stabilize transition states with electron-rich aryl groups .

Q. Table 2: Catalytic Cyclization Outcomes

CatalystProductYieldReference
FeCl₃Spiro-fused cyclohexane derivative67%
AlCl₃Pyrrole-containing bridged compound47%

Q. How can conflicting spectral data for reaction intermediates be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, overlapping carbonyl peaks in IR can be deconvoluted via Gaussian fitting .
  • Isolation of Byproducts : Chromatographic separation followed by X-ray crystallography (e.g., for quinazolinone derivatives ) confirms structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.